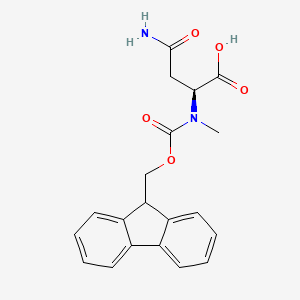
Boc-N-Me-D-Ser(Bzl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-N-Methyl-D-Serine(Benzyl)-OH: is a derivative of the amino acid serine. It is commonly used in peptide synthesis due to its unique properties, which include the presence of a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. These modifications make it a valuable intermediate in the synthesis of complex peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions:
Protection of Serine: The synthesis begins with the protection of the hydroxyl group of serine using a benzyl group. This is typically achieved through benzylation reactions.
N-Methylation: The amino group of serine is then methylated to form N-methyl-D-serine.
Boc Protection: The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of Boc-N-Methyl-D-Serine(Benzyl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: Boc-N-Methyl-D-Serine(Benzyl)-OH can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can be used to remove the benzyl protecting group, yielding the free hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: N-Methyl-D-Serine.
Substitution: Deprotected serine derivatives.
科学的研究の応用
Chemistry:
Peptide Synthesis: Boc-N-Methyl-D-Serine(Benzyl)-OH is widely used in the synthesis of peptides and proteins. Its protecting groups allow for selective reactions, making it a valuable intermediate.
Biology:
Enzyme Studies: The compound is used in the study of enzyme-substrate interactions, particularly in the context of serine proteases.
Medicine:
Drug Development: It serves as a building block in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for research and industrial applications.
作用機序
Molecular Targets and Pathways: Boc-N-Methyl-D-Serine(Benzyl)-OH primarily acts as a substrate or intermediate in chemical reactions. Its mechanism of action involves the selective protection and deprotection of functional groups, allowing for the synthesis of complex molecules. The Boc group provides steric hindrance, protecting the amino group from unwanted reactions, while the benzyl group can be selectively removed under specific conditions.
類似化合物との比較
Boc-N-Methyl-L-Serine(Benzyl)-OH: Similar structure but with the L-isomer of serine.
Fmoc-N-Methyl-D-Serine(Benzyl)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Boc-N-Methyl-D-Threonine(Benzyl)-OH: Similar structure but with threonine instead of serine.
Uniqueness: Boc-N-Methyl-D-Serine(Benzyl)-OH is unique due to its combination of the Boc and benzyl protecting groups, along with the N-methylation of the amino group. This combination provides a high degree of selectivity and versatility in peptide synthesis, making it a valuable tool in both research and industrial applications.
特性
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKRSZPFMBQNCM-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](COCC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(11aR)-10,11,12,13-Tetrahydro-N,N-bis[(1R)-1-phenylethyl]diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B8099406.png)


![Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B8099437.png)
![tert-Butyl 2-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8099441.png)

![7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane](/img/structure/B8099452.png)





